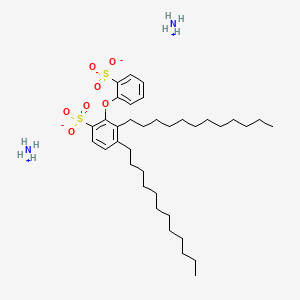
Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt is a complex organosulfur compound. It is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and high solubility in water. This compound is particularly interesting due to its unique structure, which includes a phenoxy group, a monosulfo didodecyl chain, and a diammonium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt typically involves the sulfonation of benzene derivatives. The process begins with the reaction of benzene with concentrated sulfuric acid to form benzenesulfonic acid. This is followed by the introduction of a phenoxy group through a nucleophilic substitution reaction. The monosulfo didodecyl chain is then attached via a sulfonation reaction, and the final product is neutralized with diammonium to form the diammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained around 150-200°C and pressures adjusted to optimize the sulfonation and substitution reactions. The final product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products
Oxidation: Quinones and sulfonates.
Reduction: Sulfonates and phenols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including esterification and polymerization.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of detergents, surfactants, and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: It can inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, known for its strong acidity and solubility.
Phenylsulfonic acid: Similar structure but lacks the phenoxy and didodecyl groups.
p-Toluenesulfonic acid: A common sulfonic acid used in organic synthesis.
Uniqueness
Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt is unique due to its combination of a phenoxy group, a long alkyl chain, and a diammonium salt, which imparts distinct amphiphilic properties and enhances its utility in various applications.
Properties
CAS No. |
68039-04-3 |
|---|---|
Molecular Formula |
C36H58O7S2.2H3N C36H64N2O7S2 |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
diazanium;3,4-didodecyl-2-(2-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C36H58O7S2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-25-31-29-30-35(45(40,41)42)36(43-33-27-23-24-28-34(33)44(37,38)39)32(31)26-22-20-18-16-14-12-10-8-6-4-2;;/h23-24,27-30H,3-22,25-26H2,1-2H3,(H,37,38,39)(H,40,41,42);2*1H3 |
InChI Key |
RAADQVAEZDYMOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-])CCCCCCCCCCCC.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















